molecular formula C8H13ClF3N3 B2652855 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride CAS No. 2375274-77-2

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride

Cat. No. B2652855
CAS RN: 2375274-77-2
M. Wt: 243.66
InChI Key: VSNLYHTZVQSEDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride, also known as TFMDP, is a chemical compound. It has the IUPAC name 3- (3- (trifluoromethyl)-3H-diazirin-3-yl)piperidine hydrochloride . The CAS Number is 2230798-45-3 .


Molecular Structure Analysis

The Inchi Code for 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is 1S/C7H10F3N3.ClH/c8-7(9,10)6(12-13-6)5-2-1-3-11-4-5;/h5,11H,1-4H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

The molecular weight of 3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride is 229.63 . The compound is stored at a temperature of 4 degrees Celsius . It appears as an oil .

Scientific Research Applications

Photoaffinity Labeling

The trifluoromethylphenyl diazirine (TPD) group, which is a part of the compound, is widely used in photoaffinity labeling studies . Photoaffinity labeling is a technique used in biochemistry that introduces a photoreactive group into a molecule of interest, which can then be covalently linked to a binding partner through UV light exposure .

Use in Click Chemistry

The TPDYNE group (TPD with an additional alkyne substituent on the phenyl ring) enables the use of click chemistry in conjunction with photoaffinity labeling . Click chemistry is a type of chemical synthesis characterized by its efficiency, wide applicability, and the clean and reliable nature of its reactions .

Synthesis of Photoreactive Compounds

The compound can be used in the synthesis of new photoreactive compounds . Photoreactive compounds are molecules that undergo a chemical reaction when exposed to light, making them useful in a variety of scientific applications .

Fluorescence Studies

A coumarin-fused diazirine photolabeling agent exhibited dramatic enhancement in fluorescence after cross-linking with the target protein . This suggests that the compound could potentially be used in fluorescence studies .

Biological Target Modification

When appended to a ligand or pharmacophore through its hydroxyl linker, this building block allows for UV light-induced covalent modification of a biological target . This could potentially be used for downstream applications via the alkyne tag .

Ligand-Biomolecule Interaction Analysis

Photoreactive compound contained two photophores is one of the attractive tools for comprehensive analysis of ligand-biomolecule interactions by photoaffinity labeling . This suggests that the compound could be used to study interactions between low molecular weight bioactive compounds and biomolecules .

Safety and Hazards

The compound has several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and others .

properties

IUPAC Name

3-[[3-(trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12F3N3.ClH/c9-8(10,11)7(13-14-7)4-6-2-1-3-12-5-6;/h6,12H,1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSNLYHTZVQSEDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2(N=N2)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[3-(Trifluoromethyl)diazirin-3-yl]methyl]piperidine;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.